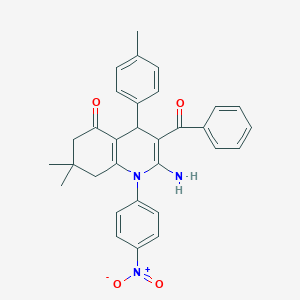
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, commonly known as DMABNQ, is a chemical compound with potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which are known for their diverse biological activities. DMABNQ has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
作用機序
DMABNQ exerts its biological activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. DMABNQ binds to the active site of these enzymes and prevents them from carrying out their functions, leading to DNA damage and ultimately inducing apoptosis in cancer cells. DMABNQ has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMABNQ has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, DMABNQ has been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines. DMABNQ has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
実験室実験の利点と制限
DMABNQ has several advantages for use in lab experiments. It is a stable compound with high purity, making it suitable for use in various assays. DMABNQ is also relatively easy to synthesize using optimized methods, allowing for large-scale production. However, DMABNQ has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. DMABNQ also has potential toxicity, which must be taken into consideration when using this compound in lab experiments.
将来の方向性
There are several future directions for research on DMABNQ. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of DMABNQ. Another area of interest is the investigation of the potential applications of DMABNQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DMABNQ and to optimize its use in lab experiments.
合成法
DMABNQ can be synthesized using various methods, including the condensation reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one and 4-methylphenylhydrazine hydrochloride. Another method involves the reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one with nitrous acid followed by the reaction with 4-methylphenylhydrazine hydrochloride. These methods have been optimized to obtain high yields of DMABNQ with purity suitable for scientific research.
科学的研究の応用
DMABNQ has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMABNQ can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase I and II enzymes. DMABNQ has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of oncogenes. These findings suggest that DMABNQ may have potential applications as a chemotherapeutic agent for the treatment of cancer.
特性
分子式 |
C31H29N3O4 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H29N3O4/c1-19-9-11-20(12-10-19)26-27-24(17-31(2,3)18-25(27)35)33(22-13-15-23(16-14-22)34(37)38)30(32)28(26)29(36)21-7-5-4-6-8-21/h4-16,26H,17-18,32H2,1-3H3 |
InChIキー |
XAWOFWOWAQDZHM-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)







